2-Azabicyclo[2.2.2]octan-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-1-2-6(7)8-4-5/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHNCKJWALKGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Azabicyclo 2.2.2 Octan 6 One and Its Congeners
Retrosynthetic Analysis of the Azabicyclo[2.2.2]octanone Skeleton
Retrosynthetic analysis of the 2-azabicyclo[2.2.2]octanone skeleton reveals several key bond disconnections that lead to logical and efficient synthetic pathways. The primary disconnections often target the C-N and C-C bonds that form the bicyclic system.
A common retrosynthetic approach involves a disconnection across the C1-C6 and C2-C3 bonds, suggesting a Diels-Alder or related cycloaddition reaction as a key forward step. This strategy would typically involve a diene and a dienophile, where one component contains the nitrogen atom. For example, a 1,3-cyclohexadiene (B119728) derivative could react with an imine-based dienophile.
Another major disconnection strategy breaks the C2-C3 and C1-N bonds, pointing towards an intramolecular cyclization of a suitably functionalized cyclohexanone (B45756) or cyclohexene (B86901) precursor. This precursor would possess a nitrogen-containing side chain at a strategic position, poised for cyclization to form the second ring of the bicyclic system.
A third approach involves disconnecting the bonds of the piperidine (B6355638) ring within the bicyclic structure, specifically the C1-N and C4-C5 bonds. This suggests a strategy starting from a substituted piperidine derivative and forming the remaining carbocyclic ring through annulation reactions.
These retrosynthetic strategies form the basis for the various classical and modern synthetic methods discussed in the following sections.
Classical Total Synthesis Approaches to 2-Azabicyclo[2.2.2]octan-6-one
Classical synthetic routes to this compound have laid the foundation for the synthesis of a wide array of its derivatives. These methods are broadly categorized into intramolecular cyclization strategies and intermolecular annulation and cycloaddition reactions.
Intramolecular cyclization is a powerful strategy for the synthesis of the 2-azabicyclo[2.2.2]octanone core, often starting from readily available monocyclic precursors.
One notable method involves the cyclization of 4-aminocyclohexane carboxylic acid derivatives. For instance, heating a mixture of cis- and trans-4-aminocyclohexane carboxylic acid, obtained from the hydrogenation of p-aminobenzoic acid (PABA), can effect epimerization and subsequent cyclization to yield the bicyclic lactam, 2-azabicyclo[2.2.2]octan-3-one. researchgate.net This lactam can then be further functionalized.
Another approach utilizes the cyclization of precursors like N-alkoxycarbonyl- or N-aralkoxycarbonyl-1,2-dihydropyridines with acrylic acid derivatives. The resulting bicyclic structure can be further modified to achieve the desired oxidation state at the C6 position.
Furthermore, intramolecular Michael reactions of nitrosoalkenes have been employed to construct functionalized bridged ring systems. nih.gov This method involves the generation of a vinylnitroso intermediate which then undergoes an intramolecular conjugate addition to form the bicyclic scaffold.
Intermolecular reactions, particularly the Diels-Alder reaction, represent a highly efficient and convergent approach to the 2-azabicyclo[2.2.2]octanone skeleton.
The aza-Diels-Alder reaction, a variant of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a cornerstone of this strategy. A common approach involves the [4+2] cycloaddition of a 1,3-cyclohexadiene with an imine or a related nitrogen-containing dienophile. For example, the reaction of 1,3-cyclohexadiene with methyleneurethan (generated in situ) yields 2-carbethoxy-2-azabicyclo[2.2.2]oct-5-ene, a precursor to the isoquinuclidine core. researchgate.net
A one-pot, three-component aza-Diels-Alder reaction has also been developed for the efficient synthesis of 2-azabicyclo[2.2.2]octan-5-ones. This method utilizes aromatic amines, aldehydes, and enones in the presence of a catalyst like molecular iodine under microwave irradiation.
The hetero-Diels-Alder reaction of 1,3-bis(trimethylsiloxy)buta-1,3-dienes with tosyl cyanide provides a route to 2-(arylsulfonyl)-4-hydroxypyridines, which can be precursors to the azabicyclic system. researchgate.net Additionally, intramolecular hetero-Diels-Alder reactions of 4-alkenyl-substituted N-silyl-1,4-dihydropyridines can yield tricyclic imines containing the 2-azabicyclo[2.2.2]octane scaffold.
Domino annulation reactions of quinone imines have also been explored. mdpi.com For instance, a [3+2] cycloaddition between para-quinone monoimines and α-cyano-α-arylacetates can be promoted by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). mdpi.comnih.gov
The development of stereoselective methods to access enantiopure this compound derivatives is crucial for their application in medicinal chemistry.
One strategy involves the use of chiral auxiliaries in aza-Diels-Alder reactions. For example, employing a chiral amine like (S)-phenylethylamine can lead to the formation of diastereomeric products that can be separated. pwr.edu.pl The stereochemical outcome of these reactions can often be influenced by the choice of Lewis acid catalyst and reaction temperature. pwr.edu.pl
Another approach is the use of chiral starting materials. For instance, enantiopure 3-quinuclidinone analogues have been prepared from naturally occurring alkaloids like quincorine (B1366806) and quincoridine. acs.org
Catalytic asymmetric methods are also being developed. Chiral 2-azabicycloalkane-based catalysts have been designed and tested in stereoselective aldol (B89426) reactions, demonstrating the potential of these scaffolds in asymmetric catalysis. nih.gov
Furthermore, resolution of racemic mixtures is a viable method. For example, racemic 2-azabicyclo[2.2.1]heptan-3-one can be resolved using di-p-toluoyl-L-tartaric acid to selectively crystallize one enantiomer. While this example is for a related bicyclic system, the principle can be applied to the 2-azabicyclo[2.2.2]octane series.
Advanced Synthetic Techniques for this compound Derivatives
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of this compound derivatives, with a particular focus on catalytic and asymmetric approaches.
Catalytic asymmetric synthesis represents the pinnacle of efficiency in producing enantiomerically pure compounds. For the 2-azabicyclo[2.2.2]octanone scaffold, several catalytic asymmetric strategies have been explored.
Organocatalysis has emerged as a powerful tool. For instance, bifunctional thiourea-tertiary amine organocatalysts have been used to catalyze the enantioselective multicomponent synthesis of 2,6-diazabicyclo[2.2.2]octanones. researchgate.net This reaction proceeds via a Michael addition followed by a chemoselective double aza-cyclization.
Metal-catalyzed reactions also play a significant role. Chiral dirhodium(II) carboxylates have been used to catalyze the enantioselective intermolecular cycloaddition of carbonyl ylides with indoles, a reaction that can be adapted to form related heterocyclic systems. acs.org
The development of catalytic asymmetric azidation reactions provides another route. Although demonstrated for the 2-azabicyclo[2.2.1]heptan-3-one system, the use of chiral ligands with a metal catalyst to induce asymmetry during the formation of a key C-N bond is a translatable concept.
The table below summarizes some of the key synthetic strategies for this compound and its congeners.
| Synthetic Strategy | Key Reaction Type | Starting Materials/Precursors | Key Features | Reference(s) |
| Intramolecular Cyclization | Lactamization | 4-Aminocyclohexane carboxylic acid | Thermal cyclization and epimerization | researchgate.net |
| Intramolecular Cyclization | Cyclization of dihydropyridines | N-alkoxycarbonyl-1,2-dihydropyridines, acrylic acid derivatives | Formation of bicyclic structure with further modification potential | |
| Intermolecular Cycloaddition | Aza-Diels-Alder | 1,3-Cyclohexadiene, imine derivatives | Convergent and efficient construction of the bicyclic core | researchgate.net |
| Intermolecular Cycloaddition | Three-component Aza-Diels-Alder | Aromatic amines, aldehydes, enones | One-pot synthesis under microwave irradiation | |
| Stereoselective Synthesis | Chiral Auxiliary in Aza-Diels-Alder | Diene, chiral amine-derived dienophile | Diastereoselective synthesis with separation of diastereomers | pwr.edu.pl |
| Catalytic Asymmetric Synthesis | Organocatalyzed Multicomponent Reaction | β-Ketoamides, acrolein, aminophenols | Enantioselective formation of diazabicyclooctanones | researchgate.net |
Photochemical and Electrochemical Approaches
The construction of the 2-azabicyclo[2.2.2]octane skeleton through photochemical means often involves leveraging light to initiate key bond-forming or rearrangement reactions. An integrated photochemical strategy can facilitate the conversion of fundamental building blocks into alkenes, which serve as precursors for the azabicyclic system. researchgate.net For instance, the total synthesis of the sarpagine (B1680780) alkaloid (−)-normacusine B utilizes a photocatalytic nitrogen-centered radical cascade reaction to assemble a key tetrahydrocarbolinone skeleton, which is a precursor to the eventual formation of the azabicyclo[2.2.2]octane ring system via a subsequent nickel-catalyzed reductive Heck coupling.
While direct photochemical cyclizations to form the this compound are not extensively documented, related systems demonstrate the potential of this approach. For example, the photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridines has been used to create 2-azabicyclo[4.2.0]octane derivatives, a related but different bicyclic system. rsc.org Lewis-acid-catalyzed [2+2] photocycloadditions have also been developed to generate other bicyclic motifs that can serve as bioisosteres. researchgate.net
Electrochemical approaches for the synthesis of the 2-azabicyclo[2.2.2]octane core are less prevalent in the literature compared to photochemical methods. Research in this area has sometimes focused on the electrochemical properties and behavior of related compounds, such as the use of 3-n-propyl-1-azonia-4-azabicyclo[2.2.2]octane silsesquioxane chloride as a coating for electrodes, rather than on direct electrochemical synthesis of the core structure. scielo.br
Multi-component and One-Pot Synthesis Strategies
Multi-component and one-pot reactions provide an efficient and atom-economical route to the 2-azabicyclo[2.2.2]octane framework, allowing for the rapid assembly of complex structures from simple precursors.
A notable example is the one-pot, three-component aza-Diels-Alder reaction of an aromatic amine, an aldehyde, and an enone, catalyzed by molecular iodine (I₂) under microwave irradiation. This method efficiently produces various substituted 2-azabicyclo[2.2.2]octan-5-ones in a short time frame. The reaction proceeds via the in-situ formation of an aza-diene which then undergoes a [4+2] cycloaddition with the enone.
Similarly, a series of 2-azabicyclo[2.2.2]octane sulfonamides were synthesized in a one-pot reaction involving an equimolar mixture of an aldehyde, p-anisidine, and 2-cyclohexen-1-one (B156087) with catalytic bismuth nitrate (B79036) pentahydrate. kuleuven.be Another one-pot method involves the reaction of dibenzalacetone and malononitrile (B47326), which proceeds through a cascade of Knoevenagel condensation and intramolecular cyclization to diastereoselectively yield highly substituted azabicyclo[2.2.2]octanes. thieme-connect.com
The following table summarizes the findings of a molecular iodine-catalyzed, microwave-induced, one-pot synthesis of various 2-azabicyclo[2.2.2]octan-5-one derivatives.
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline (B41778) | 2,3-Diphenyl-2-azabicyclo[2.2.2]octan-5-one | 82 |
| 2 | Benzaldehyde | p-Anisidine | 2-(4-Methoxyphenyl)-3-phenyl-2-azabicyclo[2.2.2]octan-5-one | 89 |
| 3 | Benzaldehyde | p-Toluidine | 2-(p-Tolyl)-3-phenyl-2-azabicyclo[2.2.2]octan-5-one | 85 |
| 4 | p-Anisaldehyde | Aniline | 3-(4-Methoxyphenyl)-2-phenyl-2-azabicyclo[2.2.2]octan-5-one | 86 |
| 5 | p-Anisaldehyde | p-Anisidine | 2,3-Bis(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one | 92 |
Table data sourced from Kumar et al., 2012.
Biomimetic and Enzyme-Mediated Synthesis (Conceptual)
Nature constructs complex alkaloid scaffolds, including those with azabicyclic cores, with remarkable efficiency and stereocontrol, often using enzyme-catalyzed cascade reactions. A conceptual biomimetic approach to this compound would seek to emulate these natural strategies.
Many fungal alkaloids, such as premalbrancheamide and notoamide B, feature a bicyclo[2.2.2]diazaoctane core, which is structurally very similar to the azabicyclo[2.2.2]octane system. rsc.orgresearchgate.net Their biosynthesis involves a critical intramolecular Diels-Alder reaction from a peptide-derived azadiene intermediate. rsc.orgresearchgate.net In the laboratory, a biomimetic synthesis of (−)-euphococcinine, which contains an azabicyclononane core, was achieved via an intramolecular Mannich reaction, another powerful cyclization strategy found in nature. rsc.org These examples suggest that a plausible biomimetic route to the this compound skeleton could involve an intramolecular [4+2] cycloaddition of a suitably functionalized acyclic precursor.
Enzyme-mediated synthesis offers a powerful tool for accessing enantiomerically pure chiral building blocks. While specific enzymatic synthesis of this compound is not widely reported, established enzymatic methods could conceptually be applied.
Key Conceptual Enzymatic Strategies:
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the stereoselective reduction of ketones to produce chiral secondary alcohols. nih.gov A prochiral precursor, such as a 4-substituted-4-(amino-precursor)-cyclohexane-1-one, could potentially be reduced by an ADH to set a key stereocenter, which would then guide subsequent cyclization to a specific enantiomer of a 6-hydroxy-2-azabicyclo[2.2.2]octane, a direct precursor to the target ketone.
Transaminases (TAs): TAs catalyze the conversion of a ketone to an amine, establishing a chiral center. nih.gov A diketone precursor could be selectively mono-aminated to introduce the nitrogen atom and create a chiral amino ketone, poised for cyclization.
Lipases: Lipases are frequently used for the kinetic resolution of racemic alcohols or amines. unipd.it A racemic mixture of a 6-hydroxy-2-azabicyclo[2.2.2]octane derivative could be resolved using a lipase-catalyzed acylation, separating the enantiomers. Subsequent oxidation of the desired enantiopure alcohol would yield the enantiopure ketone. nih.gov
These enzymatic strategies highlight a potential future direction for the efficient and highly selective synthesis of chiral this compound and its derivatives.
Synthesis of Structural Analogues and Heteroatom-Modified Azabicyclo[2.2.2]octane Scaffolds
The synthesis of structural analogues and heteroatom-modified variants of the 2-azabicyclo[2.2.2]octane scaffold is a significant area of research, aimed at creating novel structures with tailored physicochemical and biological properties.
Heteroatom-Modified Analogues:
Oxa- and Diaza-Analogues: The replacement of one or more carbon atoms in the bicyclic framework with heteroatoms like oxygen or nitrogen leads to valuable scaffolds. The 2-oxabicyclo[2.2.2]octane core, for example, has been synthesized via iodocyclization of cyclohexane-containing alkenyl alcohols. researchgate.netnih.gov The synthesis of 2-oxa-5-azabicyclo[2.2.2]octanes has been achieved via stereospecific routes starting from optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid, involving a key intramolecular SN2 ring closure. acs.orgresearchgate.net Furthermore, enantioselective multicomponent reactions have been developed for the synthesis of 2,6-diazabicyclo[2.2.2]octanones, which feature two nitrogen atoms in the bicyclic core. researchgate.netnih.gov
Structural Analogues (Varying Ring Size):
2-Azabicyclo[3.2.2]nonanes: These ring-expanded analogues have been prepared from bicyclo[2.2.2]octan-2-ones in a one-step procedure, likely involving a Beckmann or Schmidt rearrangement followed by reduction. ualberta.canih.govresearchgate.net
2-Azabicyclo[2.1.1]hexanes: This more constrained ring system has been synthesized efficiently from a cyclobutene (B1205218) derivative prepared using a photochemical method, with a key step being an electrophilic addition-rearrangement sequence. researchgate.net
2-Azabicyclo[4.2.0]octanes: These fused-ring systems can be prepared via the photochemical addition of acrylonitrile to dihydropyridine (B1217469) derivatives. rsc.org
The following table provides examples of different synthesized azabicyclic scaffolds and their corresponding synthetic methods.
| Scaffold | Synthetic Method | Reference |
| 2-Oxa-5-azabicyclo[2.2.2]octane | Intramolecular SN2 ring closure of a hydroxypiperidine derivative | acs.org |
| 2,6-Diazabicyclo[2.2.2]octanone | Organocatalytic multicomponent reaction (β-ketoamide, acrolein, aminophenol) | researchgate.net |
| 2-Azabicyclo[3.2.2]nonane | One-step conversion from bicyclo[2.2.2]octan-2-one (e.g., Beckmann rearrangement) | nih.gov |
| 2-Azabicyclo[2.1.1]hexane | Electrophilic addition-rearrangement of a cyclobutene dicarbamate | researchgate.net |
Reactivity and Transformational Chemistry of 2 Azabicyclo 2.2.2 Octan 6 One
Transformations at the Ketone Functionality
The ketone at the C-6 position is a primary site for various chemical modifications.
Reductions: The carbonyl group of 2-azabicyclo[2.2.2]octan-6-one derivatives can be reduced to the corresponding alcohol, 2-azabicyclo[2.2.2]octan-6-ol. sigmaaldrich.com A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4) in methanol. kuleuven.be This reduction can lead to the formation of both endo and exo alcohol isomers. kuleuven.be Other reducing agents like lithium aluminum hydride (LiAlH4) can also be employed. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction.
For instance, the reduction of N-Boc-2-azabicyclo[2.2.2]octan-6-one with sodium borohydride yields 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane. More comprehensive reduction of the carbonyl group to a methylene (B1212753) group (CH2) can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. masterorganicchemistry.com
Interactive Data Table: Carbonyl Reduction of this compound Derivatives
| Starting Material | Reagent | Product |
| N-Acyl-2-azabicyclo[2.2.2]octan-6-one | Sodium Borohydride (NaBH4) | N-Acyl-2-azabicyclo[2.2.2]octan-6-ol |
| This compound | Wolff-Kishner (NH2NH2, KOH) | 2-Azabicyclo[2.2.2]octane |
Oxidations: While the primary focus is often on the reduction of the ketone, oxidation reactions are also relevant, particularly in the context of related derivatives. For example, the reverse reaction, the oxidation of the corresponding alcohol (2-azabicyclo[2.2.2]octan-6-ol) to the ketone, can be accomplished using oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO3). Baeyer-Villiger oxidations of substituted 2-azabicyclo[2.2.2]octan-5-ones have been studied, which result in the formation of lactones. rsc.orgacs.org The regioselectivity of this oxidation is influenced by the substituents on the bicyclic ring. acs.org
The ketone functionality allows for the formation of enolates or enamines, which are key intermediates in C-C bond-forming reactions.
Enolization: Deprotonation alpha to the carbonyl group can generate an enolate. For example, phenylsulfonyl-substituted 2-azabicyclo[2.2.2]octan-6-ones can be deprotonated with strong bases like lithium diisopropylamide (LDA) to form a thermodynamically stable α-sulfonyl carbanion, which can then be alkylated. researchgate.net
Enamine Chemistry: The reaction of this compound with secondary amines can lead to the formation of enamines. These enamines are nucleophilic at the α-carbon and can participate in various reactions, including alkylations and additions to electrophiles. The chemistry of conjugated enamines has been extensively reviewed. acs.org
The ketone group readily undergoes addition reactions with various nucleophiles.
Additions: Nucleophilic attack at the carbonyl carbon is a common transformation. For example, the addition of organometallic reagents to bridged lactams can lead to the formation of new bicyclic enamines and iminium salts. acs.org In a related system, nucleophilic attack on the carbonyl group of enantiopure 3-quinuclidinone analogues has been shown to proceed with high stereocontrol, preferentially from the more hindered endo π-face. acs.org
Condensations: Condensation reactions, such as the Knoevenagel condensation, can be utilized. For instance, the reaction of dibenzalacetone and malononitrile (B47326) in a base-mediated cascade can yield azabicyclo[2.2.2]octanes through a Knoevenagel condensation followed by intramolecular cyclization. smolecule.com
Reactions Involving the Bridgehead Nitrogen Atom
N-Alkylation: The secondary amine of the 2-azabicyclo[2.2.2]octane core can be readily alkylated. smolecule.com For example, intramolecular N-alkylation of a chiral 4-hydroxyethylpiperidine is a key step in the synthesis of the 1-azabicyclo[2.2.2]octane ring system. rsc.org
N-Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides. smolecule.com For instance, N-acylation of an aniline (B41778) derivative of the 2-azabicyclo[2.2.2]octane scaffold has been carried out using acid chloride and diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). kuleuven.be Similarly, reaction with ethyl chloroformate or ethyl isocyanate leads to the corresponding carbamate (B1207046) and urea (B33335) derivatives, respectively. kuleuven.be
Interactive Data Table: N-Functionalization of 2-Azabicyclo[2.2.2]octane Derivatives
| Substrate | Reagent | Product Type |
| 2-Azabicyclo[2.2.2]octane derivative | Acid Chloride, DIPEA | N-Acyl derivative |
| 2-Azabicyclo[2.2.2]octane derivative | Ethyl Chloroformate, DIPEA | N-Carbamate derivative |
| 2-Azabicyclo[2.2.2]octane derivative | Ethyl Isocyanate, DIPEA | N-Urea derivative |
Quaternization: The bridgehead nitrogen can be quaternized by reaction with alkyl halides. This process introduces a permanent positive charge on the nitrogen atom, forming a quaternary ammonium (B1175870) salt. For example, 1,4-diazabicyclo[2.2.2]octane has been used to prepare anion-exchange membranes through quaternization. scielo.br
Ylide Formation (Conceptual): Conceptually, deprotonation of a carbon atom adjacent to the quaternized bridgehead nitrogen could lead to the formation of a nitrogen ylide. These ylides are reactive intermediates that can participate in various cycloaddition and rearrangement reactions. While specific examples for this compound are not detailed in the provided context, the formation of ylides from similar bicyclic systems is a known chemical transformation.
Functionalization of the Bicyclic Skeleton
The rigid this compound framework presents a unique scaffold for chemical modification. Its inherent strain and the presence of both a nitrogen atom and a ketone functionality allow for a diverse range of chemical transformations. The functionalization can be targeted at the nitrogen, the carbonyl group, or the C-H bonds of the bicyclic skeleton.
Direct C-H Functionalization Strategies (Conceptual)
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, aiming to form carbon-carbon or carbon-heteroatom bonds by direct transformation of a C-H bond. rsc.org For a scaffold like this compound, this approach is conceptually attractive for late-stage modification, potentially avoiding lengthy synthetic sequences involving pre-functionalized starting materials.
Conceptually, strategies for C-H functionalization of the this compound skeleton could be directed by the inherent reactivity of the C-H bonds or guided by directing groups. The proximity of the nitrogen atom could be exploited to direct metal-catalyzed C-H activation at adjacent positions. The bridgehead positions are generally less reactive, but other methylene positions could be targeted.
Challenges in this approach include controlling selectivity among the multiple C-H bonds present in the molecule. The reactivity at different positions can be influenced by steric and electronic factors. rsc.org For instance, the synthesis of maoecrystal V, which contains a bicyclo[2.2.2]octan-2-one core, highlighted the critical influence of molecular geometry on the success of C-H insertion reactions. rsc.org Computational methods and careful analysis of the molecule's three-dimensional structure are often crucial in predicting the outcomes of such reactions. rsc.org While specific examples of direct C-H functionalization on the parent this compound are not extensively documented, the principles established in related complex syntheses provide a conceptual framework for future investigations. rsc.org
Ring-Opening and Rearrangement Reactions
The strained nature of the 2-azabicyclo[2.2.2]octane skeleton makes it susceptible to various ring-opening and rearrangement reactions, which can be synthetically useful for accessing different heterocyclic systems.
A key synthetic route to functionalized 2-azabicyclo[2.2.2]octanes involves the intramolecular S_N2 ring-opening of an epoxide by an amide anion. clockss.orgresearchgate.net This method establishes the bicyclic framework from a substituted cyclohexene (B86901) precursor. Another significant rearrangement involves the expansion of the bicyclic system. For instance, derivatives of the related 2-azabicyclo[2.2.1]heptane system can undergo rearrangement to form 2-azabicyclo[3.2.1]octanes. This process often proceeds through an aziridinium (B1262131) intermediate, which is then opened regioselectively by a nucleophile, driven by the release of ring strain from the [2.2.1] system. rsc.org
The Schmidt rearrangement, which transforms ketones into ring-expanded lactams, has been studied on 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one. The outcome of this reaction is highly dependent on the substrate's structure and the specific reaction conditions employed, leading to different lactam products. smolecule.com Ring-opening reactions can also be initiated by nucleophilic attack on quaternary ammonium salts derived from related bicyclic amines like 1,4-diazabicyclo[2.2.2]octane (DABCO), yielding substituted piperazines.
| Reaction Type | Precursor System | Product System | Key Features |
| Intramolecular Epoxide Opening | Substituted Cyclohexene Epoxide | 2-Azabicyclo[2.2.2]octane | Formation of the bicyclic system via intramolecular S_N2 attack by an amide anion. clockss.orgresearchgate.net |
| Aziridinium Intermediate Rearrangement | 2-Azabicyclo[2.2.1]heptane derivative | 2-Azabicyclo[3.2.1]octane | Ring expansion driven by the release of strain, proceeding through a three-membered ring intermediate. rsc.org |
| Schmidt Rearrangement | 2-Azabicyclo[2.2.2]octan-5-one derivative | Ring-expanded Lactam | The ketone is converted into a lactam, with the product structure dependent on reaction conditions. smolecule.com |
| Nucleophilic Ring Opening | Quaternary Azabicyclic Salt | Substituted Piperazine | Nucleophilic attack on a quaternary nitrogen leads to the cleavage of a C-N bond and ring opening. |
Halogenation and Related Electrophilic Substitutions
The carbon-carbon double bond in precursors to this compound, such as 2-azabicyclo[2.2.2]oct-5-enes, is a primary site for electrophilic additions, including halogenation. The nitrogen atom within the bicyclic system can play a crucial role in these reactions through neighboring group participation.
The addition of bromine or sources of iodonium (B1229267) and bromonium ions (like IOH or BrOH generated in situ) to N-alkoxycarbonyl-2-azabicyclo[2.2.2]oct-5-enes has been studied in detail. researchgate.netacs.org The outcome of these reactions—whether they result in direct addition or rearrangement—is heavily dependent on the nature of the protecting group on the nitrogen atom. acs.org When larger N-alkoxycarbonyl protecting groups such as N-Boc, N-Cbz, or N-Troc are used, unrearranged 5-anti-hydroxy-6-syn-halo-2-azabicyclo[2.2.2]octanes are formed. This is the result of nucleophilic attack at the C5 position on a syn-halonium ion intermediate. acs.org In contrast, with smaller protecting groups or in the homologous 2-azabicyclo[2.2.1]hept-5-ene series, nitrogen participation leads to rearranged products, such as 3-bromo-1-alkyl-1-azoniatricyclo[2.2.1.0²'⁶]heptane bromides. researchgate.net
Electrophilic substitution on related γ-lactam systems, like 2-azabicyclo[2.2.1]hept-5-en-3-one, with bromine in the presence of acetic acid or fluoride (B91410) ions leads to the formation of 6,7-substituted products. rsc.org These halogenated bicyclic compounds are valuable intermediates for the synthesis of other functionalized molecules. researchgate.netrsc.org
| Reagent | Substrate | Product Type | Observations |
| Bromine (Br₂) | 2-Alkyl-2-azabicyclo[2.2.2]oct-5-ene | Aziridinium Salts | Nitrogen participation leads to the formation of quaternary ammonium salts containing an aziridine (B145994) ring. researchgate.net |
| NBS in wet DMSO (source of BrOH) | N-Alkoxycarbonyl-2-azabicyclo[2.2.2]oct-5-ene | Unrearranged Bromohydrin | With large N-protecting groups (Boc, Cbz), unrearranged 5-anti-hydroxy-6-syn-bromo products are formed. acs.org |
| I₂/H₂O (source of IOH) | N-Alkoxycarbonyl-2-azabicyclo[2.2.2]oct-5-ene | Unrearranged Iodohydrin | Similar to bromination, large N-protecting groups favor the formation of unrearranged products. acs.org |
| Bromine/Acetic Acid | 2-Azabicyclo[2.2.1]hept-5-en-3-one | 6,7-Disubstituted Product | Electrophilic addition across the double bond of the related lactam system. rsc.org |
Regio- and Stereocontrol in Reactions of this compound
Achieving high levels of regio- and stereocontrol is paramount when utilizing the this compound scaffold in synthesis. The rigid, conformationally restricted nature of the bicyclic system provides a strong basis for stereodirected transformations.
Nucleophilic addition to the carbonyl group at C6 is a fundamental reaction of this ketone. Studies on the related (1S,2R,4S)-2-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one have shown that nucleophilic attack occurs preferentially from the endo π-face of the carbonyl group, which is considered the more sterically hindered face. This results in the formation of quinuclidinols with a specific configuration at the newly formed stereocenter, with diastereomeric excesses reaching up to 97%. acs.org This high degree of stereocontrol is attributed to the rigid geometry of the bicyclic system.
The stereochemistry of substituents already present on the ring can direct subsequent reactions. For example, the stereocontrolled synthesis of cis-2,6-diphenethyl-1-azabicyclo[2.2.2]octanes has been achieved with high efficiency, demonstrating that reactions can be controlled to yield specific diastereomers. nih.govacs.org
In electrophilic additions to unsaturated precursors, both regio- and stereocontrol are critical. As mentioned previously, the size of the N-alkoxycarbonyl protecting group on a 2-azabicyclo[2.2.2]oct-5-ene dictates the reaction pathway. Larger groups prevent nitrogen participation, leading to the stereoselective formation of unrearranged syn-addition products. acs.org This demonstrates that a substituent can exert long-range stereoelectronic effects to control the reaction outcome. The stereochemistry of phenylsulfonyl-substituted 2-azabicyclo[2.2.2]octan-6-ones has also been investigated, showing that deprotonation and subsequent alkylation can proceed with defined stereochemical outcomes. researchgate.net
Applications of 2 Azabicyclo 2.2.2 Octan 6 One As a Versatile Synthetic Intermediate and Molecular Scaffold
Role as a Key Intermediate in Complex Molecule Synthesis
The reactivity of the ketone and the amine within the 2-azabicyclo[2.2.2]octan-6-one structure allows for a wide range of chemical transformations, making it a key precursor in the synthesis of complex molecules, from natural products to novel heterocyclic systems.
The 2-azabicyclo[2.2.2]octane core is a prominent structural motif in a variety of natural products, particularly alkaloids. Consequently, derivatives of this scaffold are crucial intermediates in their total synthesis. A significant application is in the synthesis of Iboga-type alkaloids, which are known for their complex structures and interesting pharmacological properties.
Research has demonstrated that the 2-azabicyclo[2.2.2]octane ring system can be formed via intramolecular Michael reactions, leading to the successful total synthesis of (±)-ibogamine and (±)-epiibogamine. In these syntheses, the bicyclic structure serves as the foundational core upon which the remainder of the natural product is constructed. The synthesis of the this compound core itself can be a critical step in these multi-step sequences. For instance, a cascade reaction involving condensation, cyclization, and nitrone cycloaddition has been employed to create the isoquinuclidine core structure found in iboga alkaloids, which was then used in a formal synthesis of (±)-19-hydroxyibogamine. Another approach involves the Baeyer–Villiger reaction of a substituted 2-azabicyclo[2.2.2]octan-5-one as a strategy toward the synthesis of prosopine alkaloids.
Table 1: Examples of Natural Product Syntheses Involving the 2-Azabicyclo[2.2.2]octane Scaffold
| Natural Product Target | Synthetic Strategy Highlight |
|---|---|
| (±)-Ibogamine | Intramolecular Michael reaction to form the 2-azabicyclo[2.2.2]octane ring. |
| (±)-Epiibogamine | Intramolecular Michael reaction to form the 2-azabicyclo[2.2.2]octane ring. |
| (±)-19-Hydroxyibogamine | Cascade reaction to form the isoquinuclidine core. |
The 2-azabicyclo[2.2.2]octane skeleton is not only a target in natural product synthesis but also a versatile starting point for creating a broader range of complex molecular structures. Its use as a building block facilitates the construction of diverse heterocyclic and polycyclic systems. google.com
The formation of the 2-azabicyclo[2.2.2]octane ring itself is often a key step that enables further molecular elaboration. For example, a method for creating the ring system via an intramolecular Michael reaction was developed and subsequently applied to the total synthesis of ibogamine (B1202276) and epiibogamine. This demonstrates how the construction of the core scaffold paves the way for more complex polycyclic targets. Furthermore, the 2-azabicyclo[2.2.2]octane framework has been utilized as a precursor for synthesizing 2-azabicyclo[3.2.2]nonanes, investigating the effect of expanding the bicyclic system on biological activity. The parent compound, isoquinuclidine (2-azabicyclo[2.2.2]octane), is frequently employed in academic and industrial research as a model compound to develop new synthetic methodologies for creating novel heterocyclic architectures. google.com
Design of Functional Molecular Architectures for Chemical Research
The rigid and well-defined three-dimensional structure of this compound makes it an attractive scaffold for designing functional molecules with specific spatial arrangements of chemical groups.
The conformational rigidity of the 2-azabicyclo[2.2.2]octane framework is a highly desirable feature in ligand design. google.com By pre-organizing appended functional groups in a specific orientation, the entropic penalty upon binding to a metal center or substrate is minimized, which can lead to enhanced reactivity and selectivity. While specific applications of this compound itself in organocatalysis are not extensively documented in the reviewed literature, the parent scaffold is recognized as an ideal candidate for constructing intricate molecular structures. google.com Related bicyclic structures, such as those derived from enantioselective Diels-Alder reactions using organocatalysts, have been used in the formal synthesis of natural products, highlighting the synergy between organocatalysis and these rigid scaffolds. The development of chiral 2-azabicycloalkane derivatives and their successful application in asymmetric Michael addition reactions further underscores the potential of this structural class in catalysis.
Conceptually, the rigidity and defined geometry of the this compound scaffold make it a compelling building block for the rational design of supramolecular assemblies. The ability to functionalize the ketone, the nitrogen atom, and the hydrocarbon backbone allows for the introduction of specific recognition motifs, such as hydrogen bond donors/acceptors or aromatic surfaces for π-stacking interactions.
While direct examples involving the 6-oxo derivative are sparse, related research into derivatives of the 2-azabicyclo[2.2.2]octane system supports this concept. For instance, 2-azabicyclo[2.2.2]octan-2-ium salts have been designed and synthesized to create switchable materials, demonstrating that this bicyclic framework can be successfully incorporated into crystal lattices to achieve specific solid-state properties. Such work in crystal engineering suggests the potential for using the this compound core to direct the formation of predictable and functional supramolecular architectures.
In medicinal chemistry, the 2-azabicyclo[2.2.2]octane scaffold serves as an excellent bioisostere for other cyclic or acyclic systems to improve pharmacological properties. Its rigid structure can lock a molecule into a specific, biologically active conformation, potentially increasing potency and reducing off-target effects.
This strategy has been successfully applied by using 2-azabicyclo[2.2.2]octane derivatives as conformationally restricted analogs of local anesthetics like procaine (B135) and isopethidine. By incorporating the pharmacophoric elements onto the rigid bicyclic frame, researchers can study the required three-dimensional arrangement for biological activity. The scaffold has also been used to create constrained analogues of amino acids, such as 2-azabicyclo[2.2.2]octane-3-carboxylic acid, a derivative of proline. These constrained amino acids are valuable tools for probing peptide structure-activity relationships. The structural similarity of the scaffold to bioactive alkaloids like cocaine and morphine further highlights its value as a template in drug discovery.
Table 2: Examples of 2-Azabicyclo[2.2.2]octane in Bioisosteric Design
| Original Structure/Class | Bioisosteric Application | Purpose |
|---|---|---|
| Local Anesthetics (e.g., Procaine) | 2-Azabicyclo[2.2.2]octane derivatives | To create conformationally restricted analogues to study structure-activity relationships. |
| Isopethidine (Pethidine) | 2-Azabicyclo[2.2.2]octane derivatives | To synthesize conformationally restricted analogues with potential analgesic activity. |
| Proline | 2-Azabicyclo[2.2.2]octane-3-carboxylic acid | To prepare conformationally constrained amino acids for peptide and peptidomimetic studies. |
Computational and Theoretical Investigations of 2 Azabicyclo 2.2.2 Octan 6 One
Conformational Analysis and Energetics of the Bicyclic System
The conformational rigidity of the 2-azabicyclo[2.2.2]octane skeleton is a key feature that makes it a valuable building block in the design of structurally well-defined molecules. Computational modeling has been employed to understand the subtle conformational preferences and energetic landscape of this bicyclic system.
In studies of derivatives, conformational modeling has been instrumental in rational drug design. For instance, research on 2-azabicyclo[2.2.2]octane sulfonamides as γ-secretase inhibitors revealed that a specific "U" shape conformation, adopted by substituents on the bicyclic core, is crucial for selective binding and potency. kuleuven.be While this study focused on substituted analogs, it highlights the importance of the rigid bicyclo[2.2.2]octanone scaffold in pre-organizing substituents into a bioactive conformation.
A review of 5- and 6-substituted isoquinuclidines (another name for 2-azabicyclo[2.2.2]octanes) has also emphasized the role of the bicyclic system's structural properties in determining the regioselectivity and stereoselectivity of their reactions. researchgate.net This review notes that conformational analysis through molecular modeling provides additional insights into the preferred conformations of substituents on the bicyclic ring. researchgate.net
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and geometry of molecules like 2-azabicyclo[2.2.2]octan-6-one. While specific DFT data for the parent 6-one compound is not extensively detailed in the available literature, studies on closely related derivatives provide valuable insights.
For example, DFT calculations at the B3LYP/6-31G* level have been used to optimize the geometries of 5- and 6-substituted isoquinuclidines to understand their structural properties. researchgate.net In a study on various (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates, DFT calculations (B3LYP/6-311G(d,p)) were found to be reliable in explaining the conformational behavior of the substituents. researchgate.net These studies underscore the utility of DFT in providing accurate molecular geometries and understanding substituent effects on the bicyclic framework.
The table below presents hypothetical DFT-calculated geometric parameters for this compound, based on typical values for similar bicyclic systems, to illustrate the kind of data that would be obtained from such a study.
| Parameter | Value |
| C1-N2 Bond Length | ~1.47 Å |
| N2-C3 Bond Length | ~1.46 Å |
| C5-C6 Bond Length | ~1.53 Å |
| C6=O7 Bond Length | ~1.22 Å |
| C1-N2-C3 Bond Angle | ~109.5° |
| C5-C6-C1 Bond Angle | ~109.0° |
Note: The data in this table is illustrative and not from a specific study on this compound.
Molecular Dynamics Simulations for Structural Flexibility
Molecular dynamics (MD) simulations offer a means to explore the structural flexibility and dynamic behavior of molecules over time. While no specific MD simulation studies focused solely on this compound were identified in the reviewed literature, MD simulations have been applied to understand the dynamics of related and larger systems incorporating this scaffold.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving the formation or transformation of the 2-azabicyclo[2.2.2]octane framework.
For example, the hetero-Diels-Alder reaction is a key strategy for constructing the 2-azabicyclo[2.2.2]octane ring system. A study on the reaction of an electron-deficient nitrile with a silyl (B83357) enol ether of cyclohexenone to produce a 2-aza[2.2.2]octa-3,5-dione highlights the utility of this approach. researchgate.net While not specifically modeling the reaction computationally, the study lays the groundwork for such investigations.
In a different study, DFT calculations were used to investigate the rearrangement of 3,8-diazabicyclo[3.2.1]octanes to 2,5-diazabicyclo[2.2.2]octanes. acs.org The calculations at the B3LYP/6-31G(d) level helped to assess the feasibility of a Wagner-Meerwein type rearrangement mechanism. acs.org This demonstrates how computational modeling can be applied to understand the intricate mechanistic details of reactions involving bicyclic systems.
Theoretical Studies on Spectroscopic Properties (beyond basic identification)
Theoretical calculations can provide deep insights into the spectroscopic properties of molecules, aiding in the interpretation of experimental data. For 2-azabicyclo[2.2.2]octan-5-one derivatives, HeI photoelectron spectra have been measured and interpreted with the aid of HAM/3 molecular orbital calculations. rsc.org These calculations helped to characterize the low ionization potentials of these compounds. rsc.org
Furthermore, DFT calculations have been employed to calculate NMR chemical shifts for related 1-azabicyclo[2.2.2]octane derivatives using the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net By comparing the calculated chemical shifts with experimental values, the lowest energy conformers in solution could be identified. researchgate.net This combined experimental and theoretical approach is invaluable for the detailed structural elucidation of these bicyclic systems. A review on 5- and 6-substituted isoquinuclidines also highlights the use of NMR, IR, and X-ray data in conjunction with computational analysis to understand their structural properties. researchgate.net
Computational Design and Virtual Screening of Derivatives
The rigid 2-azabicyclo[2.2.2]octane scaffold is frequently utilized in the computational design and virtual screening of new drug candidates. Its well-defined three-dimensional structure allows for the precise positioning of functional groups to interact with biological targets.
Several studies have demonstrated the use of the 2-azabicyclo[2.2.2]octanone core in the rational design of enzyme inhibitors. In the development of presenilin-1 selective γ-secretase inhibitors, computational modeling of the 2-azabicyclo[2.2.2]octanone scaffold was used to design derivatives with a specific conformation that is crucial for their biological activity. kuleuven.be Similarly, derivatives of 2-azabicyclo[2.2.2]octane have been investigated as prolyl endopeptidase inhibitors, with computational approaches being part of the broader drug discovery effort. acs.org
The value of this scaffold is also evident in its use in the discovery of antagonists for various receptors. For instance, derivatives of 1-azabicyclo[2.2.2]octane have been identified as substance P antagonists, where the bicyclic core serves as a rigid framework for the pharmacophore. acs.org The more flexible, yet related, 2-azabicyclo[3.2.2]nonane system has been explored as a lead structure for antiprotozoal agents, building upon the activity of bicyclo[2.2.2]octan-2-ones. nih.gov
The table below lists some of the protein targets for which derivatives of the (aza)bicyclo[2.2.2]octane scaffold have been designed or identified through computational methods.
| Target Protein | Therapeutic Area | Reference |
| γ-Secretase (Presenilin-1) | Alzheimer's Disease, Cancer | kuleuven.be |
| Substance P (NK1) Receptor | Pain, Inflammation, Depression | acs.org |
| Prolyl Endopeptidase | Neurological Disorders | acs.org |
| Trypanosoma brucei rhodesiense and Plasmodium falciparum | Protozoal Infections | nih.gov |
Future Directions and Emerging Research Challenges for 2 Azabicyclo 2.2.2 Octan 6 One
Development of Novel and Sustainable Synthetic Pathways
The synthesis of the 2-azabicyclo[2.2.2]octane core remains an area of active development, with a growing emphasis on efficiency and sustainability. Current methods often involve multi-step sequences that can be resource-intensive. Future research is geared towards creating more streamlined and environmentally benign synthetic routes.
One promising strategy is the use of cycloaddition reactions. For instance, the aza-Diels-Alder reaction between a diene and an imine offers a powerful method to construct the bicyclic framework. kuleuven.be A reported synthesis uses an Aza-Diels-Alder (4+2) cyclization between 2-cyclohexen-1-one (B156087), an aldehyde, and an aniline (B41778) derivative, catalyzed by bismuth nitrate (B79036) pentahydrate, to afford the core structure. kuleuven.be Similarly, a facile entry to the skeleton has been demonstrated via a [4+2]-cycloaddition of 5-hydroxy-2-pyridone with an ethylene (B1197577) equivalent. thieme-connect.com
Future efforts will likely focus on:
Catalyst Development: Designing new catalysts that can improve the selectivity (endo/exo) and yield of cycloaddition reactions. kuleuven.be
Flow Chemistry: Adapting existing syntheses to continuous flow processes to enhance scalability, safety, and efficiency.
Bio-catalysis: Exploring enzymatic transformations to construct the chiral bicyclic core, offering a highly sustainable and enantioselective approach.
Table 1: Comparison of Selected Synthetic Strategies for Azabicyclo[2.2.2]octane Skeletons
| Starting Materials | Key Reaction Type | Advantages | Challenges | Reference(s) |
| 2-Cyclohexen-1-one, Aldehydes, p-Anisidine | Aza-Diels-Alder Cycloaddition | Good to moderate yields; potential for diastereomer control. | Requires separation of diastereomers; PMP deprotection can be low-yielding. | kuleuven.be |
| p-Aminobenzoic acid (PABA) | Hydrogenation, Thermal Cyclization, Reduction | High overall yield (70%); uses inexpensive starting material. | High-temperature cyclization (250°C) may limit substrate scope. | researchgate.net |
| 5-Hydroxy-2-pyridone, Phenyl vinyl sulfone | [4+2]-Cycloaddition | Facile entry to the bicyclic ketone skeleton. | Limited detail on scalability and overall yield in the initial report. | thieme-connect.com |
| 2-Cyclohexenone, Phenylacetaldehyde | Organocatalytic Michael Addition-Aldol | Operationally simple, one-pot, scalable. | Focused on the carbocyclic analogue; adaptation required. | nih.gov |
Exploration of Unconventional Reactivity Profiles and New Derivatization Methods
The reactivity of 2-azabicyclo[2.2.2]octan-6-one is dominated by its two key functional groups: the secondary amine and the ketone. While standard transformations of these groups are known, future research aims to uncover unconventional reactivity and develop novel derivatization methods to access new chemical space.
The ketone at the C-6 position is a primary handle for modification. It can be readily reduced to the corresponding endo and exo hydroxy isomers using reagents like sodium borohydride (B1222165). kuleuven.be This opens the door to further functionalization, such as esterification or substitution of the hydroxyl group.
The nitrogen atom at the 2-position provides another critical site for derivatization. N-sulfonylation has been used to prepare sulfonamide derivatives, which have shown utility as γ-secretase inhibitors. kuleuven.be Selective N-functionalization through acylation with chloroformates or anhydrides can install carbamate (B1207046) or amide groups, which can modulate the compound's properties or direct subsequent reactions. smolecule.com
Emerging research could explore:
C-H Activation: Direct functionalization of the hydrocarbon backbone of the scaffold would provide a highly efficient route to novel analogues without the need for pre-installed functional groups.
Ring-Opening and Rearrangement Reactions: Controlled fragmentation or rearrangement of the bicyclic system, such as through a Beckmann rearrangement of the corresponding oxime, could yield more flexible bicyclo[3.2.2]nonane systems or other unique scaffolds. nih.gov The Wagner–Meerwein rearrangement has been shown to convert diazabicyclo[3.2.1]octanes into diazabicyclo[2.2.2]octanes, suggesting that such skeletal reorganizations are feasible within this class of compounds. acs.org
Photoredox Catalysis: Using light-mediated reactions to enable novel transformations that are not accessible under thermal conditions, such as radical-based additions or cyclizations.
Table 2: Key Derivatization Reactions of the 2-Azabicyclo[2.2.2]octane Scaffold
| Reaction Site | Reagents/Conditions | Product Type | Purpose/Application | Reference(s) |
| C-6 Ketone | Sodium borohydride (NaBH₄) | endo/exo Alcohols | Introduces hydroxyl group for further functionalization. | kuleuven.be |
| C-2 Nitrogen | Sulfonyl chloride, DIPEA | N-Sulfonamide | Synthesis of enzyme inhibitors. | kuleuven.be |
| C-2 Nitrogen | Chloroformate/Anhydride, Base | N-Carbamate/N-Amide | Protection or modulation of physicochemical properties. | smolecule.com |
| C-6 Ketone Oxime | Acid catalyst (conceptual) | Lactam (via Beckmann Rearrangement) | Skeletal rearrangement to larger ring systems. | nih.gov |
Integration with Artificial Intelligence and Machine Learning in Reaction and Scaffold Design (Conceptual)
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis and drug discovery. For a scaffold like this compound, these computational tools offer a conceptual framework for accelerating research and overcoming existing challenges.
ML models can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic steps, identify optimal reaction conditions, and even propose novel, more efficient synthetic pathways (retrosynthesis). researchgate.netugent.be This could be particularly valuable for a complex, multi-step synthesis, helping to minimize trial-and-error experimentation.
In scaffold design, AI algorithms can analyze the structure-activity relationships of known bioactive molecules to design new derivatives of this compound with a higher probability of biological activity. mdpi.com These models can predict key physicochemical properties like solubility, lipophilicity (LogP), and pKa, guiding the design of compounds with improved drug-like characteristics. researchgate.net For instance, AI could be used to design derivatives with enhanced brain permeability for targeting the central nervous system. kuleuven.be
Future conceptual applications include:
Automated Synthesis: Coupling AI-driven reaction planning with robotic lab systems to enable the automated, high-throughput synthesis and screening of derivative libraries.
De Novo Design: Using generative models to design entirely new scaffolds based on the desirable three-dimensional features of the 2-azabicyclo[2.2.2]octane core but with potentially more accessible synthetic routes or improved properties.
Predictive Toxicology: Employing ML models to forecast the potential toxicity of novel derivatives early in the design phase, reducing late-stage failures in drug development pipelines.
Expansion into Underexplored Application Domains in Chemical Synthesis and Materials Science (Conceptual)
While the 2-azabicyclo[2.2.2]octane scaffold is well-established in medicinal chemistry as a rigid template for bioactive compounds, its potential in other areas of chemical synthesis and materials science remains largely untapped. lookchem.comsmolecule.comevitachem.com
In chemical synthesis, the rigid, chiral nature of the scaffold makes it an attractive candidate for the development of novel catalysts and ligands for asymmetric synthesis. Enantiomerically pure derivatives could serve as chiral auxiliaries or as the backbone for ligands in metal-catalyzed reactions, enforcing a specific three-dimensional environment around a metal center to control the stereochemical outcome of a reaction.
In materials science, the incorporation of this rigid bicyclic unit into polymer backbones could lead to materials with enhanced thermal stability and specific mechanical properties. smolecule.com The defined geometry of the scaffold could be used to create polymers with predictable and controllable self-assembly capabilities. Furthermore, functionalized derivatives could serve as building blocks for:
Ionic Liquids: Quaternization of the nitrogen atom could lead to the formation of novel ionic liquids with unique structural and physical properties for use in catalysis or separation processes. smolecule.com
Functional Materials: Creating porous organic frameworks or metal-organic frameworks (MOFs) where the 2-azabicyclo[2.2.2]octane unit acts as a rigid, structurally defined linker.
Bioisosteres: The saturated, rigid structure of the scaffold makes it an excellent bioisostere for aromatic rings like phenyl, offering a way to improve physicochemical properties such as solubility and metabolic stability in drug candidates. researchgate.netnih.gov
Challenges in Scalable Synthesis and Process Optimization for Academic Applications (Conceptual)
Despite its utility, the translation of synthetic routes for this compound and its derivatives from small-scale laboratory synthesis to larger, gram-scale production suitable for extensive academic study presents several challenges.
Another significant challenge is purification. Many synthetic routes, particularly those involving cycloadditions, produce mixtures of diastereomers (e.g., endo and exo) that require careful chromatographic separation. kuleuven.be While effective on a milligram scale, flash column chromatography becomes cumbersome, solvent-intensive, and costly when scaled up to produce multiple grams of material.
Key challenges for process optimization include:
Reagent Cost and Availability: Some reagents or catalysts used in novel synthetic methods may be expensive or not readily available in bulk.
Reaction Conditions: High temperatures, high pressures, or the use of hazardous reagents (e.g., strong reducing agents) can complicate scaling. researchgate.net
Crystallization-Induced Resolution: Developing methods for separating isomers via crystallization rather than chromatography would be a major step towards scalability, as demonstrated in the synthesis of related bicyclic ligands. nih.gov
Table 3: Conceptual Challenges in Scaling the Synthesis of this compound
| Synthetic Step | Small-Scale Feasibility | Scalability Challenge | Potential Mitigation Strategy |
| Aza-Diels-Alder | High, good control reported. | Catalyst cost, potential for side reactions at higher concentrations. | Optimization of catalyst loading; use of flow reactors. |
| Diastereomer Separation | Routine via flash chromatography. | Time-consuming, high solvent usage, expensive. | Develop selective crystallization methods; optimize reaction for higher diastereoselectivity. |
| Protecting Group Removal | Feasible (e.g., CAN for PMP group). | Can have low yields, requires stoichiometric reagents and extensive workup. | Investigate alternative protecting groups or catalytic deprotection methods. |
| Reduction/Oxidation | Standard procedures (e.g., NaBH₄, Red-Al). | Exothermic reactions, handling of hazardous reagents (e.g., Red-Al). | Use of safer, catalytic hydrogenation methods; temperature control with appropriate reactor design. |
Q & A
Q. What are the established synthetic routes for 2-azabicyclo[2.2.2]octan-6-one, and how can experimental reproducibility be ensured?
The compound is commonly synthesized via intramolecular hetero-Diels–Alder reactions of functionalized dihydropyridines, as demonstrated in the cyclization of 4-alkenyl-substituted N-silyl-1,4-dihydropyridines . To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst loading) and characterize intermediates using NMR and mass spectrometry. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is recommended, and purity should be verified by HPLC (>95%) .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
Key techniques include:
- 1H/13C NMR : Assign bicyclic scaffold protons (e.g., bridgehead carbons at δ 45–55 ppm in 13C NMR) and ketone resonance (δ ~210 ppm in 13C NMR) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm deviation from theoretical mass.
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for novel derivatives .
Q. How should researchers optimize purification protocols for this compound derivatives?
Use preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) for polar derivatives. For non-polar analogs, recrystallization in ethanol/water mixtures improves yield and purity. Monitor by TLC (Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) and ensure residual solvent removal via lyophilization .
Q. What stability considerations are critical for storing this compound?
Store under inert gas (argon) at –20°C in amber vials to prevent ketone oxidation or photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enforce enantioselectivity in key cyclization steps . Monitor diastereomeric ratios (dr) by chiral HPLC and validate using circular dichroism (CD) spectra .
Q. What strategies address regioselectivity challenges in functionalizing the bicyclic scaffold?
For electrophilic substitutions, steric and electronic factors dominate. Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential attack at the less hindered bridgehead position. Experimentally, employ directing groups (e.g., Boc-protected amines) to guide functionalization .
Q. How should researchers resolve contradictions in spectral data for structurally similar analogs?
Conflicting NMR assignments (e.g., overlapping proton signals) require advanced techniques:
- 2D NMR (HSQC, HMBC) : Correlate protons with adjacent carbons to assign crowded regions.
- Isotopic labeling : Introduce 13C or 15N at suspected positions to confirm connectivity .
- Comparative analysis : Cross-reference with literature data for analogous bicyclic systems .
Q. What methodologies are recommended for evaluating the pharmacological activity of this compound derivatives?
- Enzyme inhibition assays : Use fluorescence-based kits (e.g., serine hydrolases) with IC50 determination via dose-response curves.
- Receptor binding studies : Radiolabeled ligands (e.g., [3H]-ligands) quantify affinity (Kd) in competitive binding assays.
- In silico docking (AutoDock Vina) : Predict binding modes to prioritize derivatives for synthesis .
Methodological Guidelines
- Data reporting : Follow the Beilstein Journal’s standards—include raw spectral data (NMR, MS) in supplementary materials and avoid duplicating figures in text .
- Contradiction analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address conflicting results .
- Ethical compliance : Disclose synthetic yields accurately and validate biological activity data through triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
